2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by a heterocyclic core fused with pyrazole and pyrimidine rings. Key structural features include:
- 2-ethyl group: Positioned on the pyrazole ring, likely influencing steric and electronic properties.
- 5-sulfanyl bridge: Connects the pyrazolo-pyrimidine core to an acetamide moiety.
- N-(4-methylphenyl)acetamide: The acetamide’s 4-methylphenyl group may modulate solubility and target binding.
Pyrazolo-pyrimidine derivatives are explored for their enzyme inhibitory and antitumor activities, with structural modifications critically impacting pharmacological profiles .
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-4-28-14-20-22(27-28)23(31)29(13-17-7-11-19(32-3)12-8-17)24(26-20)33-15-21(30)25-18-9-5-16(2)6-10-18/h5-12,14H,4,13,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNARZDLNLTQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent functionalization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Key Findings :
-
The sulfanyl group’s oxidation is stereoelectronically influenced by the adjacent pyrimidine ring, favoring sulfone formation with m-CPBA .
-
Over-oxidation to sulfonic acid occurs under harsh conditions (e.g., KMnO₄), reducing yields .
Reduction Reactions
The carbonyl (C=O) and nitro groups (if present in analogs) are susceptible to reduction.
Mechanistic Insights :
-
LiAlH₄ selectively reduces the acetamide carbonyl to a methylene group without affecting the pyrimidine core .
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Hydrogenation under Pd/C fully saturates the pyrazolo[4,3-d]pyrimidine ring, enhancing solubility .
Nucleophilic Substitution
The electron-deficient pyrimidine ring undergoes substitution at C5 and C7 positions.
Notable Observations :
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Amine nucleophiles require prolonged heating in polar aprotic solvents (DMF) for effective substitution .
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 6 hr | Carboxylic acid (-COOH) | 82% | |
| NaOH (2M), RT, 24 hr | Sodium carboxylate | 95% |
Applications :
Electrophilic Aromatic Substitution
The 4-methylphenyl and 4-methoxyphenyl substituents undergo halogenation and nitration:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂ (1 eq) | FeBr₃, DCM, RT | Para-bromo-4-methylphenyl | 45% | |
| HNO₃/H₂SO₄ | 0°C → RT, 2 hr | Meta-nitro-4-methoxyphenyl | 30% |
Challenges :
Cross-Coupling Reactions
The sulfanyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70% | |
| Ullmann | CuI, L-proline | Aryl ethers | 65% |
Optimization :
Photochemical Reactions
UV irradiation induces dimerization via the pyrimidine ring:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), 12 hr | Cyclobutane dimer | 30% |
Mechanism :
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds within this family have been tested against various cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines .
Anti-inflammatory Properties
The pyrazolo ring system is also associated with anti-inflammatory effects. Studies have demonstrated that derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential application in treating inflammatory diseases .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Pyrazolo[4,3-d]pyrimidine Core : This involves cyclization reactions under acidic or basic conditions.
- Functionalization : The introduction of substituents like methoxybenzyl groups through alkylation reactions.
- Thioether Formation : Utilizing thiol reagents to create the sulfanyl linkage.
- Acetamide Formation : Finalizing the structure via acylation reactions.
Such synthetic routes are crucial for optimizing yield and purity while adhering to green chemistry principles to minimize environmental impact.
Case Study 1: Anticancer Efficacy
In a study published by Bouabdallah et al., derivatives similar to this compound were screened against Hep-2 and P815 cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .
Case Study 2: Anti-inflammatory Effects
Research by Wei et al. highlighted the anti-inflammatory potential of pyrazolo derivatives in models of induced inflammation, showcasing a reduction in inflammatory markers and suggesting therapeutic applications in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
- Core Heterocycle: Pyrazolo-pyrimidine (target) vs. thieno-pyrimidine () or pyrrolo-pyrimidine ().
- Substituent Effects : The target’s 4-methoxy group (electron-donating) contrasts with trifluoromethyl () or trifluoromethoxy () groups (electron-withdrawing), impacting electronic density and target binding.
- Acetamide Tail : The 4-methylphenyl group (target) balances lipophilicity, while bulkier substituents (e.g., trifluoromethylphenyl in ) may hinder membrane permeability.
Insights :
Biological Activity
The compound 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a member of the pyrazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.50 g/mol. The structure features a pyrazolopyrimidine core with various substituents that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazolopyrimidine scaffold.
- Introduction of the ethyl and methoxyphenyl groups.
- Sulfanylation and acetamide formation.
These steps require careful optimization to ensure high yield and purity.
Biological Activity
Research indicates that compounds like this compound exhibit significant biological activities:
Anticancer Activity
Studies have shown that pyrazolopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : They often act as inhibitors of key enzymes involved in cell cycle regulation and apoptosis.
- Case Study : A study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of similar compounds in targeting tumor growth .
Anti-inflammatory Properties
Compounds in this class also demonstrate anti-inflammatory effects:
- Research Findings : Pyrazolopyrimidines have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation .
Comparative Biological Activity Table
| Activity Type | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | 2-Ethyl-Pyrazolo | 0.5 | Inhibition of cell proliferation |
| Anti-inflammatory | 2-Ethyl-Pyrazolo | 0.8 | Inhibition of TNF-alpha production |
| Antiviral | 2-Ethyl-Pyrazolo | 0.3 | Inhibition of viral entry mechanisms |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
Q & A
Basic Research Question
- X-ray crystallography : Resolve the compound’s 3D conformation, as demonstrated for analogous pyrimidine derivatives (R factor = 0.058, data-to-parameter ratio = 17.1 ).
- Advanced NMR : Employ -, -, and -NMR (if applicable) to confirm substituent positions, particularly the sulfanyl and acetamide moieties .
- Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., CHClFNO analogs ).
How can computational modeling enhance the study of this compound’s reactivity or biological interactions?
Advanced Research Question
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess sulfanyl group reactivity .
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, guided by structural analogs with known bioactivity .
- AI-driven simulations : Integrate tools like COMSOL Multiphysics for reaction pathway optimization or solvent selection .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Dose-response validation : Replicate assays (e.g., IC measurements) under standardized conditions to rule out batch variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Theoretical alignment : Cross-reference results with established mechanisms (e.g., pyrimidine-based kinase inhibition ) to contextualize outliers.
What methodologies are recommended for assessing the compound’s stability under varying conditions?
Basic Research Question
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C for similar acetamides ).
- Forced degradation studies : Expose to UV light, humidity, or acidic/basic media, followed by HPLC to quantify breakdown products .
- Solubility assays : Use shake-flask methods with buffers (pH 1–10) to guide formulation strategies .
How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Analog synthesis : Modify the 4-methoxyphenylmethyl or acetamide groups systematically and test bioactivity (e.g., kinase inhibition ).
- QSAR modeling : Corrogate substituent electronegativity or steric effects with activity data using software like Schrödinger .
- Crystallographic overlay : Compare with active analogs (e.g., pyrazolo-pyrimidine derivatives ) to identify critical binding motifs.
What are the best practices for ensuring reproducibility in synthetic protocols?
Basic Research Question
- Detailed reaction logs : Document solvent purity, temperature fluctuations, and catalyst lot numbers .
- Cross-lab validation : Collaborate with independent labs to verify yields and purity (≥95% via HPLC ).
- Open-data sharing : Deposit crystallographic data in repositories like CCDC for peer validation .
How can researchers integrate this compound into broader medicinal chemistry studies?
Advanced Research Question
- Targeted delivery systems : Encapsulate in liposomes or nanoparticles to enhance bioavailability, referencing pharmacokinetic data from related sulfanyl-acetamides .
- Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity, guided by structural alerts from PubChem datasets .
- Mechanistic studies : Combine with CRISPR-Cas9 gene editing to identify cellular pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
